molecular formula C12H7BrN2O B1524386 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1228182-71-5

5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1524386
CAS RN: 1228182-71-5
M. Wt: 275.1 g/mol
InChI Key: IQIKVPXRHSWWJF-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a small molecule with the molecular formula C12H7BrN2O . It is an experimental compound and not much information is available about its background .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring linked to a phenyl ring. The pyridine ring carries a bromo, oxo, and nitrile substituents .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.1 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Structural and Optical Characteristics

Research has delved into the structural and optical properties of pyridine derivatives. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of pyrazolo[4,3-b]pyridine derivatives. Their study highlighted the compounds' monoclinic polycrystalline nature and potential as photosensors due to their unique optical energy gaps and behavior under illumination (Zedan et al., 2020).

Catalytic Applications

Catalytic applications have also been a significant focus. Mazet and Gade (2001) described the synthesis of a palladium catalyst using a pyrrole derivative, which proved highly effective in Suzuki-type C−C coupling reactions. This work underscores the potential of pyridine carbonitriles in facilitating complex chemical syntheses (Mazet & Gade, 2001).

Synthesis of Derivatives

The synthesis of novel derivatives of pyridine carbonitriles has been explored to expand the chemical repertoire for various applications. Naghiyev et al. (2022) focused on the crystal structures and Hirshfeld surface analyses of specific dihydropyridine derivatives, offering insights into their molecular interactions and potential utility in material science (Naghiyev et al., 2022).

Fluorescence Properties

Girgis, Kalmouch, and Hosni (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters to study their fluorescence properties . This research not only contributed to the understanding of the photophysical characteristics of these compounds but also evaluated their potential antibacterial activity, demonstrating the multifaceted applications of pyridine derivatives (Girgis et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also have multiple targets.

Mode of Action

The exact mode of action of This compound It’s known that similar compounds can undergo free radical reactions . This suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been found to possess various biological activities , indicating that this compound could potentially affect multiple pathways.

Pharmacokinetics

The ADME properties of This compound Similar compounds are known to undergo various pharmacokinetic processes

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that similar compounds should be stored in an inert atmosphere at room temperature . This suggests that environmental factors such as temperature and atmospheric composition could potentially influence the action of this compound.

properties

IUPAC Name

5-bromo-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIKVPXRHSWWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198233
Record name 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228182-71-5
Record name 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228182-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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